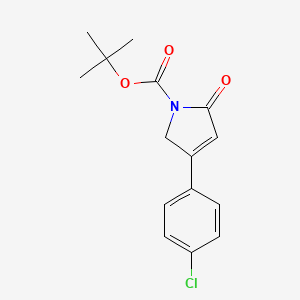

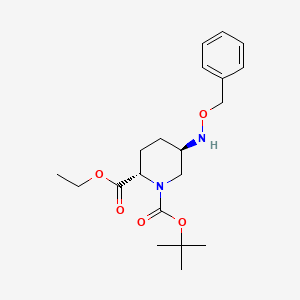

![molecular formula C19H19N3O5S2 B2439785 N-(4-((3-((4-メトキシベンゾ[d]チアゾール-2-イル)オキシ)アゼチジン-1-イル)スルホニル)フェニル)アセトアミド CAS No. 1421455-70-0](/img/structure/B2439785.png)

N-(4-((3-((4-メトキシベンゾ[d]チアゾール-2-イル)オキシ)アゼチジン-1-イル)スルホニル)フェニル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been studied for their potential anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. The type of reaction and the products formed can depend on the specific substituents present on the benzothiazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule .科学的研究の応用

- チアゾールは、様々な健康上の利点と関連付けられています:

抗菌活性

抗レトロウイルス可能性

抗真菌用途

抗がん特性

その他の生物活性

天然物と構造的特徴

要約すると、N-(4-((3-((4-メトキシベンゾ[d]チアゾール-2-イル)オキシ)アゼチジン-1-イル)スルホニル)フェニル)アセトアミドは、抗菌および抗レトロウイルス用途から潜在的ながん治療まで、様々な分野で有望です。そのチアゾール構造は、その多様な生物活性に貢献しています。 研究者は、治療目的で新規チアゾール誘導体を調査し続けています。 . 特定の用途に関する詳細な情報が必要な場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

Similar compounds with abenzothiazole ring structure have been reported to exhibit anti-inflammatory properties . They are known to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins , which are key mediators of inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, along with piperidine and morpholine moieties, contribute to its high inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX-1 and COX-2 enzymes, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby mitigating the inflammatory response.

Result of Action

The compound’s action results in a significant reduction in inflammation. It has been shown to demonstrate excellent COX-2 selectivity index (SI) values and inhibit albumin denaturation . These results suggest that the compound could potentially be used as an effective anti-inflammatory agent.

将来の方向性

特性

IUPAC Name |

N-[4-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-12(23)20-13-6-8-15(9-7-13)29(24,25)22-10-14(11-22)27-19-21-18-16(26-2)4-3-5-17(18)28-19/h3-9,14H,10-11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLELRUHBKMTLMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2439704.png)

![N-cyclopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2439707.png)

![N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439708.png)

![3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439713.png)

![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2439714.png)

![3-[4-(Ethylsulfamoyl)-2-methylphenyl]benzoic acid](/img/structure/B2439717.png)

![N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439725.png)